molecular formula C21H29N7O B12158046 N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide

N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide

Katalognummer: B12158046
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: OXWITZDGSVAAMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a cycloheptyl group, a pyrazole ring, a triazolopyridazine core, and a butanamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under reflux conditions.

    Construction of the Triazolopyridazine Core: The pyrazole derivative is then reacted with appropriate reagents to form the triazolopyridazine core. This step often involves cyclization reactions facilitated by catalysts such as palladium or copper.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with a butanoyl chloride derivative in the presence of a base like triethylamine to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially altering its electronic properties and biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]butanamide: Lacks the triazole ring, which may affect its biological activity.

    N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pentanamide: Similar structure with a different alkyl chain length, potentially altering its pharmacokinetics.

Uniqueness

The presence of the triazolopyridazine core in N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide distinguishes it from other similar compounds. This unique structure may confer specific biological activities and interactions that are not observed in its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C21H29N7O

Molekulargewicht

395.5 g/mol

IUPAC-Name

N-cycloheptyl-4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide

InChI

InChI=1S/C21H29N7O/c1-15-14-16(2)27(25-15)20-13-12-19-24-23-18(28(19)26-20)10-7-11-21(29)22-17-8-5-3-4-6-9-17/h12-14,17H,3-11H2,1-2H3,(H,22,29)

InChI-Schlüssel

OXWITZDGSVAAMO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NC4CCCCCC4)C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.